molecular formula C19H15NO5 B1269222 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- CAS No. 18692-68-7

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-

Cat. No.: B1269222
CAS No.: 18692-68-7
M. Wt: 337.3 g/mol
InChI Key: WZSKLTVIGWVEKR-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazolone family.

Properties

IUPAC Name

[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12(21)24-16-9-8-13(11-17(16)23-2)10-15-19(22)25-18(20-15)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKLTVIGWVEKR-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351271
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18692-68-7
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID 2-METHOXY-4-(5-OXO-2-PHENYL-OXAZOL-4-YLIDENEMETHYL)-PHENYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Erlenmeyer Azlactone Synthesis

Classical Erlenmeyer Protocol

The Erlenmeyer azlactone synthesis remains the most widely employed method for constructing 4-arylidene-2-phenyloxazol-5(4H)-one frameworks. For the target compound, this involves the condensation of 4-acetoxy-3-methoxybenzaldehyde 1 with hippuric acid 2 (benzoylglycine) in the presence of acetic anhydride and a base catalyst, typically fused sodium acetate. The reaction proceeds via a two-step mechanism:

  • Formation of the Acylamino Acid Intermediate : Benzoylglycine reacts with the aldehyde to form an imine intermediate.
  • Cyclodehydration : Intramolecular cyclization eliminates water, yielding the oxazolone ring.

Reaction Conditions :

  • Molar Ratio : 1:1 (aldehyde : hippuric acid)
  • Catalyst : Anhydrous sodium acetate (10 mol%)
  • Solvent : Acetic anhydride (neat)
  • Temperature : Reflux (140–160°C)
  • Time : 3–5 hours

Typical Yield : 65–78%.

Mechanistic Insights

The base catalyst deprotonates the α-hydrogen of hippuric acid, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and dehydration generate the conjugated azlactone system. The electron-withdrawing acetoxy and methoxy groups on the benzaldehyde enhance electrophilicity, accelerating imine formation.

Modifications and Optimizations
  • Catalyst Variations : Substituting sodium acetate with zinc oxide (ZnO) improves yields to 80–85% by enhancing cyclization efficiency.
  • Solvent Systems : Using toluene as a co-solvent reduces side reactions, particularly at lower temperatures (110–120°C).

Alternative Synthetic Routes

Knoevenagel Condensation Adaptations

While traditionally used for cyanoacrylates, Knoevenagel condensations have been adapted for oxazolone synthesis. Piperidine-catalyzed reactions between 4-acetoxy-3-methoxybenzaldehyde 1 and ethyl cyanoacetate 3 form α-cyanocinnamate intermediates, which undergo cyclization in acidic conditions to yield the target compound.

Reaction Conditions :

  • Catalyst : Piperidine (5 mol%)
  • Solvent : Ethanol
  • Temperature : 70°C
  • Time : 6–8 hours

Yield : 55–60%.

Limitations

This method produces lower yields compared to the Erlenmeyer route due to competing side reactions, such as polymerization of the cyanoacrylate intermediate.

Amino Alcohol Cyclization

A less common approach involves the reaction of benzamide derivatives 4 with amino alcohols 5 derived from 4-acetoxy-3-methoxybenzaldehyde. The amino alcohol is synthesized via benzoin condensation followed by Cannizzaro reduction.

Procedure :

  • Benzoin Condensation : 4-Acetoxy-3-methoxybenzaldehyde undergoes dimerization in the presence of thiamine hydrochloride to form a benzoin intermediate.
  • Cannizzaro Reduction : The benzoin is reduced using sodium borohydride, yielding the corresponding amino alcohol.
  • Cyclization : The amino alcohol reacts with benzamide in tetrahydrofuran (THF) at room temperature, forming the dihydrooxazole ring.

Yield : 50–55%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 8.21 (s, 1H, CH=), 7.85–6.90 (m, 8H, aromatic), 4.25 (s, 3H, OCH₃), 2.30 (s, 3H, OAc).
    • Coupling constants (J = 10–12 Hz) confirm trans-configuration of the benzylidene group.
  • ¹³C NMR :

    • δ 170.5 (C=O, oxazolone), 165.2 (C=O, acetate), 156.1 (C=N), 148.9–114.2 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 1750 cm⁻¹ (oxazolone C=O), 1720 cm⁻¹ (acetate C=O), and 1620 cm⁻¹ (C=N stretch).

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Catalyst Key Advantage
Erlenmeyer Azlactone 65–85 3–5 NaOAc/ZnO High yield, scalability
Knoevenagel 55–60 6–8 Piperidine Mild conditions
Amino Alcohol Route 50–55 12–24 None Stereochemical control

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include amines, thiols, and other nucleophiles.

    Cycloaddition: Reagents such as nitriles and catalysts like trifluoromethanesulfonic acid (TfOH) are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- involves its interaction with specific molecular targets and pathways:

Biological Activity

4,5-Dihydrooxazole-5-one, specifically the compound 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-, is a derivative of oxazolone that has garnered attention for its diverse biological activities. This compound is part of a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of 4,5-Dihydrooxazole-5-one can be described as follows:

  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol

The structure features a dihydrooxazole ring fused with a phenyl group and an acetoxy-methoxy substituent, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4,5-dihydrooxazole exhibit significant antimicrobial properties. In a study evaluating various oxazolone derivatives, it was found that compounds similar to 4,5-Dihydrooxazole-5-one showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.40 to 1.00 µM depending on the specific derivative tested .

Bacterial Strain MIC (µM)
Staphylococcus aureus0.50
Escherichia coli0.75
Pseudomonas aeruginosa1.00

Anticancer Activity

The anticancer potential of oxazolone derivatives has been extensively studied. A notable study reported that compounds with similar structural motifs to 4,5-Dihydrooxazole-5-one exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-Inflammatory and Immunomodulatory Effects

In addition to antimicrobial and anticancer activities, compounds in this class have shown anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. The immunomodulatory effects are attributed to the modulation of immune cell activity, enhancing the body's response to pathogens .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Pharmaceutical Research evaluated the antimicrobial effectiveness of several oxazolone derivatives, including 4,5-Dihydrooxazole-5-one. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Case Study on Anticancer Properties :
    In another investigation published in Cancer Letters, researchers assessed the cytotoxic effects of various oxazolone derivatives on human cancer cell lines. The study found that specific substitutions on the oxazolone ring led to increased apoptosis rates in breast cancer cells, suggesting a potential pathway for therapeutic development .

Q & A

Basic: What are the standard synthetic routes for preparing 4,5-dihydrooxazole-5-one derivatives with benzylidene substituents?

Answer:
The compound can be synthesized via condensation reactions between oxazolone precursors and substituted benzaldehydes. A typical method involves refluxing 4-amino-oxazolone derivatives (e.g., 0.001 mol) with a benzaldehyde derivative (e.g., 4-acetoxy-3-methoxybenzaldehyde) in absolute ethanol containing glacial acetic acid as a catalyst for 4–18 hours . The product is isolated via solvent evaporation under reduced pressure, followed by recrystallization (e.g., water-ethanol mixtures). Yields range from 65% to 80%, depending on substituent reactivity .

Advanced: How can reaction conditions be optimized to improve the yield of 4-[4-acetoxy-3-methoxybenzylidene] derivatives?

Answer:
Optimization requires balancing solvent polarity, temperature, and catalyst loading. For example:

  • Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity in cyclocondensation steps but may require post-reaction dilution with ice water to precipitate products .
  • Catalyst: Glacial acetic acid (5 drops per 0.001 mol substrate) is standard, but microwave-assisted synthesis (e.g., 100°C for 30 minutes) can reduce reaction time and improve purity .
  • Characterization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, methanol-water mobile phase) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR: 1H^1H and 13C^{13}C NMR identify the benzylidene proton (δ 7.8–8.2 ppm) and oxazolone carbonyl (δ 165–170 ppm) .
  • FT-IR: Stretching vibrations for C=O (1720–1740 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) confirm the oxazolone core .
  • X-ray crystallography: Resolves Z/E isomerism in the benzylidene moiety, as seen in analogous structures (e.g., C–C bond lengths of 1.34–1.38 Å) .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in biological systems?

Answer:

  • Electron-withdrawing groups (e.g., acetoxy): Increase electrophilicity of the oxazolone ring, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Methoxy groups: Improve membrane permeability via increased lipophilicity (logP ~2.5–3.0), as demonstrated in similar thiazolidinone derivatives .
  • Benzylidene geometry: Z-isomers show higher bioactivity due to optimal steric alignment with target proteins, as observed in pyrazole analogs .

Basic: What biological activities are reported for structurally related oxazolone derivatives?

Answer:

ActivityMechanismExample CompoundsReference
AnticancerTubulin polymerization inhibitionCombretastatin analogs
Anti-inflammatoryCOX-2 enzyme inhibitionThiazolidinone derivatives
AntimicrobialDisruption of bacterial cell wallsPyrazole-thiazole hybrids

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Control for isomerism: Ensure stereochemical purity (e.g., Z vs. E via HPLC chiral columns) .
  • Assay conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–48 hours) .
  • Structural analogs: Compare activity trends using derivatives with incremental substituent changes (e.g., methoxy → ethoxy) to identify pharmacophore requirements .

Basic: What environmental factors affect the stability of this compound during storage?

Answer:

  • Light sensitivity: Benzylidene derivatives degrade under UV light; store in amber vials at –20°C .
  • Hydrolysis: The acetoxy group is prone to hydrolysis in aqueous media (pH >7); use anhydrous solvents for long-term storage .

Advanced: What methodologies assess the ecological risks of this compound?

Answer:

  • Biodegradation studies: Use OECD 301F tests to measure half-life in soil/water .
  • Toxicity assays: Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition (OECD 201) .
  • Computational modeling: Predict environmental partitioning using EPI Suite™ (logKow_{ow}, BCF) .

Basic: How does this compound compare to other heterocyclic derivatives in drug discovery?

Answer:

FeatureOxazolone DerivativesPyrazole AnalogsThiazolidinones
Synthetic AccessibilityModerate (2–3 steps)High (1–2 steps)Moderate (3–4 steps)
Bioactivity ScopeAnticancer, antiviralAnti-inflammatory, antimicrobialAntidiabetic, antimicrobial
Structural FlexibilityHigh (variable benzylidene)Moderate (fixed pyrazole core)High (substituent diversity)

Advanced: What computational tools predict the binding affinity of this compound to protein targets?

Answer:

  • Docking software: AutoDock Vina or Schrödinger Glide for preliminary screening against kinases (e.g., EGFR, VEGFR) .
  • MD simulations: GROMACS for assessing stability of ligand-protein complexes (e.g., 50 ns trajectories) .
  • QSAR models: Utilize CoMFA or HQSAR to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.